4-Bromo-5-methoxy-2-nitrobenzoic acid

Descripción general

Descripción

4-Bromo-5-methoxy-2-nitrobenzoic acid is a chemical compound with the molecular formula C8H6BrNO5 and a molecular weight of 276.04 . It is a brown solid at room temperature .

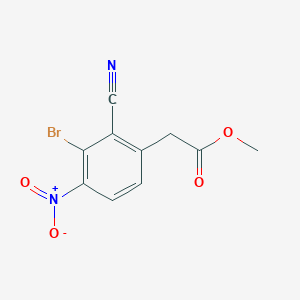

Molecular Structure Analysis

The InChI code for 4-Bromo-5-methoxy-2-nitrobenzoic acid is1S/C8H6BrNO5/c1-15-7-2-4 (8 (11)12)6 (10 (13)14)3-5 (7)9/h2-3H,1H3, (H,11,12) . This code provides a detailed description of the molecule’s structure. Physical And Chemical Properties Analysis

4-Bromo-5-methoxy-2-nitrobenzoic acid is a brown solid . It has a molecular weight of 276.04 . The compound is stored at temperatures between 0-5°C .Aplicaciones Científicas De Investigación

Chemical Properties

“4-Bromo-5-methoxy-2-nitrobenzoic acid” is a brown solid with a molecular weight of 276.04 . The nitro group, −NO2, like the carboxylate anion, is a hybrid of two equivalent resonance structures .

Nitro Compounds

Nitro compounds are a very important class of nitrogen derivatives . The nitro group in “4-Bromo-5-methoxy-2-nitrobenzoic acid” contributes to its high dipole moment, which falls between 3.5 D and 4.0 D, depending upon the nature of R .

Synthesis of Cathepsin S Inhibitors

“4-Bromo-5-methoxy-2-nitrobenzoic acid” is used in the synthesis of Cathepsin S inhibitors . Cathepsin S is a cysteine protease involved in major histocompatibility complex (MHC) class II antigen presentation, and inhibitors of this enzyme have potential antitumor applications .

Synthesis of 2-Aminocombretastatin Derivatives

This compound is also used in the synthesis of 2-aminocombretastatin derivatives . These derivatives have potential as antimitotic agents, which can inhibit cell division and thus have potential applications in cancer treatment .

Microbial Degradation Metabolite of Cypermethrin

“4-Bromo-5-methoxy-2-nitrobenzoic acid” has been reported to be one of the microbial degradation metabolites of cypermethrin , a synthetic pyrethroid pesticide. This suggests its potential use in environmental studies related to pesticide degradation .

Starting Material in Organic Synthesis

This compound may be used as a starting material in various organic syntheses . Its unique structure and reactivity make it a valuable building block in the construction of more complex organic molecules .

Mecanismo De Acción

Mode of Action

It’s known that nitrobenzoic acid derivatives can participate in various chemical reactions such as free radical bromination and nucleophilic substitution .

Biochemical Pathways

As a nitrobenzoic acid derivative, it may potentially interfere with pathways involving aromatic compounds

Pharmacokinetics

The Absorption, Distribution, Metabolism, and Excretion (ADME) properties of 4-Bromo-5-methoxy-2-nitrobenzoic acid are not well-studied. Its bioavailability, half-life, and clearance rate in the body are unknown. It’s important to note that these properties can significantly affect the compound’s pharmacological activity .

Result of Action

The molecular and cellular effects of 4-Bromo-5-methoxy-2-nitrobenzoic acid’s action are currently unknown. Given its chemical structure, it might interact with cellular components in a way that could lead to changes in cell function or viability. These effects would need to be confirmed through experimental studies .

Action Environment

The action, efficacy, and stability of 4-Bromo-5-methoxy-2-nitrobenzoic acid can be influenced by various environmental factors. These may include temperature, pH, presence of other chemicals, and specific conditions within the biological system where the compound is active. For instance, the compound is stored at a temperature between 0-5°C, suggesting that it may be sensitive to temperature changes .

Propiedades

IUPAC Name |

4-bromo-5-methoxy-2-nitrobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6BrNO5/c1-15-7-2-4(8(11)12)6(10(13)14)3-5(7)9/h2-3H,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GDRXHJGZRSVCBT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C(=C1)C(=O)O)[N+](=O)[O-])Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6BrNO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

276.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Bromo-5-methoxy-2-nitrobenzoic acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[(Pyridin-3-yl)methyl]cyclopropane-1-carboxylic acid hydrochloride](/img/structure/B1449510.png)

![N-[2-chloro-6-nitro-4-(trifluoromethyl)phenyl]acetamide](/img/structure/B1449511.png)

![3-Benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidine-7-thiol](/img/structure/B1449519.png)

![4-hydroxy-6-methyl-3-[(2E)-3-phenylprop-2-enoyl]-2H-pyran-2-one](/img/structure/B1449521.png)

![1-Benzyl-1H-pyrazolo[3,4-d]pyrimidin-4-ol](/img/structure/B1449523.png)

![N'-[Thien-2-ylmethylene]imidazo[1,2-a]pyridine-7-carbohydrazide](/img/structure/B1449526.png)